urocanic acid

Description

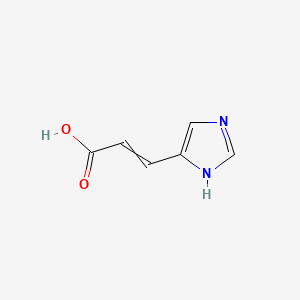

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859181 | |

| Record name | Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-98-3 | |

| Record name | Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Catabolism of Urocanic Acid

Enzymatic Pathways in Mammalian Systems

The metabolic journey of urocanic acid begins with its synthesis from L-histidine and proceeds through a series of catabolic steps, primarily occurring in the liver and skin. nih.gov

L-Histidine Deamination by Histidase (L-histidine ammonia-lyase)

The initial and rate-limiting step in the catabolism of L-histidine is its non-oxidative deamination to trans-urocanic acid and ammonia (B1221849). researchgate.net This reaction is catalyzed by the enzyme histidase, also known as histidine ammonia-lyase (HAL). wikipedia.orgresearchgate.net Found predominantly in the liver and skin, histidase is a cytosolic enzyme that facilitates the removal of the α-amino group from L-histidine. nih.govnih.gov The enzyme's activity is crucial for histidine homeostasis; a deficiency in histidase leads to the condition known as histidinemia, characterized by elevated levels of histidine in the blood and a decrease in this compound. nih.govmhmedical.com

The enzymatic mechanism of histidase is unique, involving the abstraction of the non-acidic beta-protons of histidine. ebi.ac.uk This process is dependent on a unique cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from amino acid residues within the enzyme itself. ebi.ac.uk

| Key Reactants and Products in L-Histidine Deamination | |

| Substrate | L-Histidine |

| Enzyme | Histidase (L-histidine ammonia-lyase) |

| Products | trans-Urocanic Acid, Ammonia |

Urocanate Hydratase (Urocanase) Activity and Subsequent Metabolite Formation

Following its formation, trans-urocanic acid is further metabolized in the liver by the enzyme urocanate hydratase, or urocanase. wikipedia.org This enzyme catalyzes the conversion of this compound to 4-imidazolone-5-propionic acid. wikipedia.org Subsequently, this intermediate is transformed into glutamic acid. wikipedia.org The complete catabolism of histidine to glutamate (B1630785) is a multi-step process that requires folic acid in its final step. nih.gov A deficiency in urocanase results in a rare metabolic disorder called urocanic aciduria, leading to an accumulation of this compound in the urine. nih.govmhmedical.com It is important to note that the urocanase enzyme is primarily found in the liver and brain. researchgate.net

Role of Filaggrin Catabolism in Epidermal this compound Homeostasis

In the epidermis, a significant portion of this compound is derived from the breakdown of the protein filaggrin. wikipedia.org Filaggrin is a histidine-rich protein that undergoes proteolysis during the terminal differentiation of keratinocytes. This process releases free L-histidine, which then serves as a substrate for histidase to produce this compound. nih.gov This localized production of this compound in the stratum corneum is a key factor in maintaining the skin's acidic pH and contributes to its function as a natural UV filter. wikipedia.orgresearchgate.net The accumulation of this compound in the epidermis is a result of this intricate process of filaggrin catabolism. nih.gov

Regulation of this compound Metabolism

The metabolic pathways of this compound are subject to complex regulatory mechanisms at both the cellular and systemic levels, ensuring that its production and degradation are balanced according to physiological needs.

Cellular and Molecular Regulation of Enzymatic Activities

The activity of histidase, the key enzyme in this compound biosynthesis, is influenced by several factors. Its expression is regulated in a developmental, hormonal, and tissue-specific manner. mhmedical.com For instance, the enzyme's activity is pH-dependent, being largely inactive below pH 6. nih.gov This is particularly relevant in the acidic environment of the stratum corneum, where the "acid mantle" can limit the in-situ synthesis of this compound. nih.gov At the molecular level, the formation of the MIO cofactor within the histidase enzyme is a critical autocatalytic process essential for its function. ebi.ac.uk

Microbial Metabolism of this compound

The metabolism of this compound by microorganisms, particularly bacteria, plays a significant role in the ecological and physiological landscape of the skin. Bacteria have evolved distinct pathways to degrade both the trans- and cis-isomers of this compound, influencing its concentration and biological activity in the cutaneous environment.

Bacterial Degradation Pathways of cis- and trans-Urocanic Acid

Bacteria employ specific enzymatic strategies to catabolize the two isomers of this compound. The degradation of trans-urocanic acid is primarily accomplished through the well-established histidine utilization (Hut) pathway. In contrast, the degradation of cis-urocanic acid involves an initial isomerization step in some bacteria before entering the same catabolic pathway.

The degradation of trans-urocanic acid is a key part of the broader histidine catabolism pathway in many bacteria. This process involves a series of enzymatic reactions that ultimately convert trans-urocanic acid into glutamate, which can then be utilized in central metabolism. The key steps are as follows:

Hydration of trans-Urocanic Acid: The pathway is initiated by the enzyme urocanase (also known as urocanate hydratase or HutU), which catalyzes the addition of a water molecule to trans-urocanic acid. This reaction forms 4-imidazolone-5-propionic acid. nih.gov The reaction mechanism involves a tightly bound NAD+ molecule that acts as an electrophile. asm.org

Ring Opening of 4-Imidazolone-5-propionic Acid: The resulting 4-imidazolone-5-propionic acid is then hydrolyzed by the enzyme imidazolonepropionate hydrolase (HutI). This enzymatic step opens the imidazole (B134444) ring to produce N-formimino-L-glutamate. nih.gov

Formation of Glutamate: The final steps to yield glutamate can vary between different bacterial genera. nih.gov

In some bacteria, such as Klebsiella and Bacillus, N-formimino-L-glutamate is hydrolyzed by N-formimino-L-glutamate formiminohydrolase (HutG) to generate L-glutamate and formamide. nih.gov

In other bacteria, like Pseudomonas, N-formimino-L-glutamate is first converted to N-formyl-L-glutamate by N-formimino-L-glutamate deiminase (HutF), releasing ammonia. Subsequently, N-formyl-L-glutamate deformylase (HutD) hydrolyzes N-formyl-L-glutamate to produce L-glutamate and formate. nih.gov

The degradation of cis-urocanic acid by bacteria can proceed via two main routes. Some bacteria possess a specific enzyme to convert the cis-isomer to the trans-isomer, thereby funneling it into the conventional Hut pathway. For instance, the skin commensal Micrococcus luteus has been shown to contain a novel enzyme, cis-urocanic acid isomerase, which facilitates this conversion. researchgate.net

Alternatively, certain skin-resident bacteria, such as Staphylococcus epidermidis, are capable of directly metabolizing cis-urocanic acid. These bacteria utilize their urocanase (HutU) enzyme to act on cis-urocanic acid, initiating its breakdown and subsequent proliferation of the bacteria. nih.gov

Below is an interactive data table summarizing the key enzymes and intermediates in the bacterial degradation of this compound.

| Step | Substrate | Enzyme | Product | Bacterial Genera Examples |

| cis-Urocanic Acid Isomerization | cis-Urocanic Acid | cis-Urocanic Acid Isomerase | trans-Urocanic Acid | Micrococcus |

| Hydration | trans-Urocanic Acid | Urocanase (HutU) | 4-Imidazolone-5-propionic Acid | Pseudomonas, Bacillus, Klebsiella, Staphylococcus |

| Ring Opening | 4-Imidazolone-5-propionic Acid | Imidazolonepropionate Hydrolase (HutI) | N-formimino-L-glutamate | Pseudomonas, Bacillus, Klebsiella |

| Glutamate Formation (Pathway 1) | N-formimino-L-glutamate | N-formimino-L-glutamate formiminohydrolase (HutG) | L-Glutamate + Formamide | Klebsiella, Bacillus |

| Glutamate Formation (Pathway 2) | N-formimino-L-glutamate | N-formimino-L-glutamate deiminase (HutF) | N-formyl-L-glutamate + Ammonia | Pseudomonas |

| N-formyl-L-glutamate | N-formyl-L-glutamate deformylase | L-Glutamate + Formate | Pseudomonas |

Contribution of Bacterial Urocanase to Cutaneous this compound Dynamics

The presence and activity of bacterial urocanase on the skin have a direct impact on the local concentrations of this compound isomers, which in turn can modulate the physiological effects of this compound, particularly in the context of UV-induced immunosuppression.

Following exposure to UVB radiation, trans-urocanic acid in the stratum corneum is isomerized to cis-urocanic acid, a molecule known to have immunomodulatory properties. The accumulation of cis-urocanic acid is a key step in initiating a cascade that leads to the suppression of cell-mediated immunity.

However, the skin microbiome can influence this process. Urocanase-positive bacteria residing on the skin can metabolize cis-urocanic acid. nih.goveurekalert.org By breaking down cis-urocanic acid, these bacteria effectively reduce its concentration on the skin surface. This microbial activity can, therefore, limit the extent of UVR-induced immunosuppression. nih.govmorressier.com

Studies have demonstrated that the presence of a healthy skin microbiome is associated with a reduced immunosuppressive effect of cis-urocanic acid. morressier.com When the skin is disinfected, the immunosuppressive capacity of topically applied cis-urocanic acid is enhanced, highlighting the regulatory role of the cutaneous microbiota. morressier.com Furthermore, the application of a topical urocanase inhibitor has been shown to restrict the metabolism of cis-urocanic acid by urocanase-positive bacteria, leading to a restoration of the immunosuppressive response. nih.gov

This interplay suggests that the metabolic activity of the skin's bacterial residents is a significant factor in fine-tuning the host's immune response to UV radiation. The ability of certain bacteria to utilize this compound as a nutrient source provides them with a growth advantage and simultaneously modulates the local immune environment.

The following table presents research findings on the impact of bacterial urocanase on cutaneous this compound.

| Bacterial Species | Key Enzyme | Substrate(s) | Impact on Cutaneous this compound Dynamics |

| Staphylococcus epidermidis | Urocanase (HutU) | cis-Urocanic Acid | Metabolizes cis-urocanic acid, reducing its concentration and thereby limiting its immunosuppressive effects. nih.gov |

| Micrococcus luteus | cis-Urocanic Acid Isomerase, Urocanase | cis-Urocanic Acid, trans-Urocanic Acid | Converts cis-urocanic acid to trans-urocanic acid, which can then be degraded, influencing the overall balance of this compound isomers on the skin. |

| Various skin-resident bacteria | Urocanase | cis-Urocanic Acid, trans-Urocanic Acid | Contribute to the overall turnover of this compound on the skin, potentially modulating UV-induced immune responses. morressier.com |

Photochemistry and Photobiology of Urocanic Acid

Trans-to-Cis Photoisomerization Mechanisms

The primary photochemical reaction of urocanic acid upon UV irradiation is the reversible photoisomerization between its trans (or E) and cis (or Z) isomers. The trans isomer is the predominant form synthesized in the skin, and UV exposure induces its conversion to the cis isomer. uitm.edu.mybioone.orgrsc.orgphotobiology.comnih.gov This isomerization occurs about the propenyl double bond. bioone.org

Ultraviolet Radiation Absorption and Isomerization Induction

Trans-urocanic acid exhibits a strong absorption band in the UV region, particularly in the UVB range (280–315 nm), with a maximum typically around 270-280 nm. bioone.orgrsc.orgphotobiology.comacs.orgnih.govpnas.org The absorption spectrum is broad and extends into the UVA region (320-400 nm). bioone.orgpnas.orgnih.gov Absorption of UV photons by the trans isomer populates excited electronic states, which subsequently undergo processes leading to isomerization. acs.orgacs.orgresearchgate.netaip.orgbarbatti.orgnih.gov

Electronic Excited-State Dynamics and Radiationless Deactivation Pathways

Following UV absorption, this compound enters excited electronic states, primarily singlet states such as ππ* and nπ* states. acs.orgacs.orgaip.orgnih.gov The photoisomerization process involves complex dynamics on these excited-state potential energy surfaces. acs.orgacs.orgresearchgate.netaip.orgbarbatti.orgnih.gov Radiationless deactivation pathways are crucial for dissipating the absorbed UV energy and returning the molecule to the ground state, either as the original trans isomer or the photoisomerized cis isomer. acs.orgresearchgate.netnih.gov

Investigated radiationless deactivation pathways include the E/Z photoisomerization itself, electron-driven proton transfer (particularly in certain intramolecularly hydrogen-bonded cis isomers), N-H stretching, and ring puckering of the imidazole (B134444) moiety. acs.orgresearchgate.netnih.gov These processes often involve navigating through conical intersections between excited states (S1, S2) and the ground state (S0). acs.orgacs.orgresearchgate.netaip.orgnih.gov Studies have shown that this compound exhibits ultrafast excited-state lifetimes, ranging from sub-picoseconds to nanoseconds, attributed to efficient radiationless decay driven by photoisomerization and other deactivation mechanisms. photobiology.comacs.orgnih.govbarbatti.org

Wavelength Dependence of Photoisomerization Quantum Yields

A notable characteristic of this compound photochemistry is the unusual dependence of the trans-to-cis photoisomerization quantum yield on the excitation wavelength. photobiology.comacs.orgacs.orgresearchgate.netaip.orgbarbatti.orgnih.gov The quantum yield for E→Z isomerization is generally higher when excited at longer wavelengths (around 310 nm) compared to excitation at the absorption maximum (around 268-270 nm). photobiology.comaip.orgbarbatti.org

For example, the quantum yield can be as high as approximately 0.49-0.50 at 310 nm, but significantly lower, around 0.05, at 268 nm. photobiology.comaip.orgbarbatti.org This wavelength dependence has been attributed to the involvement of different electronic states (nπ* and ππ*) and the presence of different tautomeric forms of this compound, which have varying absorption profiles and excited-state dynamics. acs.orgacs.orgnih.gov The relative energetic ordering and accessibility of these states depending on the excitation wavelength influence the efficiency of the isomerization pathway versus other deactivation routes. acs.orgacs.orgnih.gov

| Excitation Wavelength (nm) | Approximate E→Z Photoisomerization Quantum Yield |

| 268 | ~0.05 aip.org |

| 310 | ~0.49 - 0.50 photobiology.comaip.org |

Role of this compound in Endogenous Photoprotection

This compound is recognized as a key component of the skin's natural defense against UV radiation. uitm.edu.mybiosynth.commdpi.com Its presence in the stratum corneum allows it to interact with incoming UV photons before they can penetrate deeper into the skin layers. photobiology.com

Ultraviolet Radiation Filtration and Chromophore Function

As a major endogenous chromophore in the epidermis, particularly the stratum corneum, this compound effectively absorbs UV radiation, acting as a natural UV filter. researchgate.netuitm.edu.myphotobiology.comacs.orgnih.govacs.orgbiosynth.commdpi.comjapsonline.comnih.govresearchgate.net Its strong absorption in the UVB range is particularly relevant for filtering out potentially damaging radiation. acs.orgmdpi.comjapsonline.comnih.gov Trans-urocanic acid is a primary chromophore for UVB radiation, while it also absorbs UVA radiation. japsonline.com

Mechanisms of Energy Dissipation and Cellular Photoprotection

The primary mechanism by which this compound provides photoprotection is by absorbing UV energy and efficiently dissipating it as heat through radiationless decay pathways, predominantly the trans-to-cis photoisomerization process. photobiology.combiosynth.commdpi.com This efficient nonradiative decay minimizes the lifetime of excited states and reduces the potential for photochemical reactions that could lead to cellular damage. acs.org

Beyond energy dissipation, this compound's role in photoprotection also involves preventing UV-induced damage to critical biomolecules like DNA. nih.govmdpi.comresearchgate.net Studies using histidase-deficient mice, which lack the ability to produce this compound, have demonstrated increased susceptibility to UV-induced DNA damage and apoptosis compared to wild-type mice, supporting the essential contribution of endogenous this compound to epidermal photoprotection. uitm.edu.mymdpi.comresearchgate.net

Immunological and Biological Roles of Urocanic Acid Isomers

Immunomodulatory Properties of cis-Urocanic Acid

Cis-urocanic acid is the primary isomer associated with immunomodulatory, specifically immunosuppressive, effects. Research has demonstrated that cis-UCA can induce both local and systemic immunosuppression. plos.org Its administration has been shown to down-regulate hypersensitivity reactions, decrease the presentation of tumor antigens by Langerhans cells, and suppress cell-mediated immunity. plos.org

Cellular and Molecular Mechanisms of Immunosuppression

The immunosuppressive effects of cis-UCA are mediated through a variety of cellular and molecular mechanisms. These mechanisms involve interactions with specific receptors, modulation of immune cell subsets, impact on antigen-presenting cell function, regulation of cytokine production, and influence on inflammasome activation.

One significant mechanism by which cis-UCA exerts its immunosuppressive effects is through its interaction with serotonin (B10506) receptors, specifically acting as an agonist for the 5-HT2A receptor. pnas.orgwikipedia.orgmedchemexpress.comsigmaaldrich.comtargetmol.combiorbyt.com The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely distributed, including on various immune cells such as dendritic cells, T cells, and B cells. pnas.orgwikipedia.org Activation of the 5-HT2A receptor by cis-UCA can trigger intracellular signaling cascades, primarily through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium. wikipedia.orgnih.govfrontiersin.orgjneurosci.orgmsudenver.edu This receptor engagement by cis-UCA is considered a key step in sunlight-induced immune suppression. pnas.org Studies have shown that blocking the 5-HT2A receptor can reduce cis-UCA-mediated effects, including photocarcinogenesis. wikipedia.org While the agonistic activity on 5-HT2A receptors is a prominent mechanism, the immunomodulatory effects of cis-UCA are complex and may involve other pathways as well. wikipedia.orgkcl.ac.uk

Cis-UCA has been shown to modulate the activity of T-lymphocyte subsets, particularly promoting the activation and expansion of regulatory T cells (Tregs). plos.org Tregs are a critical component of the immune system responsible for maintaining self-tolerance and preventing excessive immune responses. frontiersin.org Studies have indicated that cis-UCA can enhance the expression of the IL-10 gene in activated CD4+ T cells, leading to increased production of IL-10. aai.org IL-10 is a potent immunosuppressive cytokine that can inhibit the activity of antigen-presenting cells and anergize T cells, thereby contributing to immune suppression. plos.orgaai.org The preservation of splenic CD4+CD25+FoxP3+ T-regulatory cells has been associated with the ameliorating effects of cis-UCA in models of inflammation. plos.org

Cis-UCA affects the function and antigen presentation capacity of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. plos.orgmedicaljournals.senih.govashpublications.orgresearchgate.netmdpi.comnih.gov Impaired APC function is a crucial mechanism in cis-UCA-induced immunosuppression. pnas.orgnih.gov Studies in mice have demonstrated that cis-UCA can initiate an antigen presentation defect in splenic dendritic cells, leading to a significantly impaired ability to stimulate the proliferative response of purified T cells to antigens. nih.gov This defect in antigen presentation by DCs contributes to the suppression of cell-mediated immunity. plos.org Furthermore, cis-UCA has been shown to decrease the secretion of certain chemokines, such as CXCL1, from antigen-presenting cells in vitro, which can impact immune cell migration and function. plos.org The modulation of APC function by cis-UCA can involve the downregulation of costimulatory molecules and the secretion of immunosuppressive factors. ashpublications.orgresearchgate.net

Cis-UCA influences the production of various cytokines, contributing to its immunomodulatory effects. It has been shown to increase the secretion of immunosuppressive cytokines like IL-10 from activated T cells. pnas.orgaai.org Conversely, cis-UCA can suppress the production of pro-inflammatory cytokines and chemokines. For example, in human corneal and conjunctival epithelial cells, cis-UCA has been shown to suppress UV-B-induced secretion of IL-6 and IL-8. medchemexpress.comarvojournals.org In antigen-presenting cells, cis-UCA decreased LPS-induced CXCL1 secretion but did not affect TNFα secretion in vitro. plos.org The cytokine profile modulated by cis-UCA favors an immunosuppressive environment, inhibiting inflammatory signaling pathways. plos.orgmedchemexpress.comarvojournals.orgnih.gov

Recent research indicates that cis-UCA can influence inflammasome activation, particularly in epithelial cells. The inflammasome is a multiprotein complex that plays a key role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18. arvojournals.orgresearchgate.netnih.govresearchgate.net Studies have shown that cis-UCA can suppress UV-B-induced inflammasome activation in human corneal epithelial cells. arvojournals.orgresearchgate.netnih.govresearchgate.net This suppression is evidenced by a reduction in caspase-1 activity and diminished levels of mature IL-1β and IL-18. arvojournals.orgresearchgate.netnih.govresearchgate.net Cis-UCA has also been found to be cytoprotective and reduce DNA damage in UVB-irradiated retinal pigment epithelial cells, further highlighting its potential in mitigating UV-induced cellular damage and inflammation. researchgate.netnih.gov

Here is a summary of some research findings on the effects of cis-UCA on cytokine secretion:

| Cell Type | Stimulus | Cis-UCA Effect (vs. Stimulus Alone) | Cytokine/Chemokine Measured | Reference |

| Activated CD4+ T cells | - | Increased | IL-10 | pnas.orgaai.org |

| Human Corneal Epithelial Cells (HCE-2) | UV-B | Suppressed | IL-6, IL-8 | medchemexpress.comarvojournals.org |

| Human Conjunctival Epithelial Cells (HCEC) | UV-B | Suppressed | IL-6, IL-8 | medchemexpress.com |

| Bone-Marrow Derived APCs | LPS | Decreased | CXCL1 | plos.org |

| Bone-Marrow Derived APCs | LPS | No significant effect | TNFα | plos.org |

| Human Retinal Pigment Epithelial Cells (ARPE-19) | UV-B | Diminished levels | Mature IL-1β, IL-18 | researchgate.netnih.govresearchgate.net |

| Human Corneal Epithelial Cells (HCE) | UV-B + TNF-α | Reduced | IL-1β, IL-18, LDH | arvojournals.orgresearchgate.net |

Contributions to Immunological Tolerance and Immune Homeostasis

Cis-UCA has been implicated in promoting immunological tolerance and maintaining immune homeostasis, particularly in the context of UV exposure nih.gov. Studies have shown that cis-UCA can suppress T-cell-mediated responses taylorandfrancis.com. It can affect reactions mediated by Th-lymphocytes and the cytokine system nih.gov. The enhanced production of IL-10 by activated CD4+ T cells in the presence of cis-UCA may represent a pathway for cis-UCA-mediated immunosuppression aai.org. This suggests a role for cis-UCA in downregulating immune responses, potentially preventing over-activation and contributing to tolerance nih.gov.

Role in Ultraviolet Radiation-Induced Systemic Immunosuppression

UVB-induced isomerization of trans-UCA to cis-UCA in the skin is considered a crucial initiating event in UVR-induced systemic immunosuppression frontiersin.orgplos.orgnih.gov. Cis-UCA is thought to mediate this effect, which can suppress cell-mediated immunity, including delayed-type hypersensitivity reactions and contact hypersensitivity nih.govaai.orgplos.orgnih.gov. The action spectrum for UV-induced suppression of contact hypersensitivity closely resembles the absorption spectrum of trans-UCA, providing strong evidence for its role as a photoreceptor in this process nih.gov. Following UV exposure, cis-UCA levels increase in the skin and can be detected systemically, contributing to immunosuppression at sites distant from the irradiated area plos.orgaai.org. This systemic effect is believed to be mediated, in part, by the influence of cis-UCA on immune cells and cytokine production aai.orgplos.org.

Immunomodulatory Properties of trans-Urocanic Acid

While cis-UCA is primarily known for its immunosuppressive effects, trans-UCA also possesses immunomodulatory properties researchgate.netmedchemexpress.com.

Effects on Innate Immune Cell Responses

Research indicates that trans-UCA can influence the activity of innate immune cells. In vitro studies have shown that trans-UCA can inhibit the activity of human natural killer (NK) cells medchemexpress.comnih.gov. Specifically, trans-UCA was found to inhibit the cytotoxic function of IL-2-activated NK cells and reduce IL-2-induced activation of NK cells medchemexpress.comnih.gov. This suggests that trans-UCA may play a role in regulating innate immune surveillance medchemexpress.com.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

Both isomers of UCA can influence cytokine production, although their effects can vary depending on the context plos.orgnih.gov. Cis-UCA has been shown to increase IL-10 secretion by CD4+ T-cells in vitro, a cytokine known for its immunosuppressive properties aai.orgplos.org. Conversely, in primary human keratinocytes, cis-UCA has been shown to upregulate the expression of prostaglandin-endoperoxide synthase-2, leading to increased secretion of PGE2, which can activate NF-κB and result in the secretion of pro-inflammatory cytokines like TNFα, IL-6, and IL-8 plos.org.

Studies on urocanic acid derivatives have also demonstrated effects on cytokine production. In ex vivo experiments with inflamed colonic tissue, this compound derivatives reduced the levels of pro-inflammatory cytokines IL-6 and IL-8 and increased levels of IL-10 nih.gov.

Here is a summary of observed effects on cytokine production:

| Compound Isomer/Derivative | Cell Type/Tissue | Stimulus (if any) | Observed Effect | Source(s) |

| cis-UCA | CD4+ T-cells | Activation | Increased IL-10 secretion | aai.orgplos.org |

| cis-UCA | Primary human keratinocytes | Not specified | Upregulation of prostaglandin-endoperoxide synthase-2, increased PGE2 secretion | plos.org |

| cis-UCA | Primary human keratinocytes | PGE2 secretion | Secretion of TNFα, IL-6, IL-8 (via NF-κB activation) | plos.org |

| UCA derivatives | Inflamed colonic tissue | None | Reduced IL-6, IL-8; Increased IL-10 | nih.gov |

| RES-UCA NPs | LPS-stimulated RAW 264.7 macrophages | LPS | Suppressed mRNA of iNOS, COX-2, IL-1β, TNF-α | researchgate.net |

This compound in Cutaneous and Systemic Homeostasis Beyond Immunomodulation

Beyond its well-established immunomodulatory roles, this compound contributes to other aspects of cutaneous and systemic homeostasis researchgate.net.

Epidermal Barrier Function and Skin Surface pH Regulation

This compound is a key component of the natural moisturizing factors (NMF) in the stratum corneum researchgate.netuitm.edu.mytaylorandfrancis.commedicaljournals.sed-nb.info. It is produced during the breakdown of filaggrin, a histidine-rich protein researchgate.nettaylorandfrancis.comkarger.comtandfonline.com. As a hygroscopic molecule, UCA contributes to the water-binding capacity of the stratum corneum, which is essential for maintaining skin hydration and barrier integrity taylorandfrancis.comkarger.comtandfonline.com.

Furthermore, this compound plays a significant role in regulating the acidic pH of the skin surface researchgate.netuitm.edu.mymdpi.comtaylorandfrancis.comkarger.comcore.ac.uk. The acidic mantle of the skin is crucial for the proper function of enzymes involved in lipid metabolism and desquamation, as well as for inhibiting the growth of pathogenic microorganisms mdpi.comcore.ac.uk. Trans-UCA, through the "histidine-to-UCA/PCA pathway," is believed to be a key contributor to maintaining this acidic pH mdpi.comkarger.comcore.ac.uk. Studies suggest that reduced levels of UCA, such as those observed in filaggrin deficiency, can impair pH regulation and contribute to conditions like atopic dermatitis taylorandfrancis.comkarger.com. Topical application of cis-UCA has been explored as a way to improve skin barrier function and restore pH in such conditions taylorandfrancis.commedicaljournals.senih.gov. Clinical trials have indicated that cis-UCA cream can reduce transepidermal water loss (TEWL), a measure of barrier function, in both healthy subjects and patients with atopic dermatitis medicaljournals.senih.gov.

Here is a summary of UCA's role in skin barrier function and pH:

| Aspect | Role of this compound | Relevant Isomer (if specified) | Source(s) |

| Natural Moisturizing Factor (NMF) component | Contributes to water retention in the stratum corneum | Both (as part of NMF) | researchgate.netuitm.edu.mytaylorandfrancis.commedicaljournals.sed-nb.infotandfonline.com |

| Skin Surface pH Regulation | Contributes to maintaining the acidic mantle of the skin | Trans-UCA primarily | researchgate.netuitm.edu.mymdpi.comtaylorandfrancis.comkarger.comcore.ac.uk |

| Epidermal Barrier Function | Supports barrier integrity through hydration and pH regulation; topical cis-UCA may improve barrier function | Both (indirectly via NMF/pH), cis-UCA (topical) | taylorandfrancis.commedicaljournals.sekarger.comcore.ac.uknih.gov |

Interplay with the Skin Microbiome in Maintaining Immune Equilibrium

Recent research highlights a complex interplay between this compound isomers and the skin microbiome in maintaining immune equilibrium, particularly in response to UV radiation. The skin microbiome, a diverse ecosystem of microorganisms residing on the skin surface, plays a crucial role in host health and disease. news-medical.netnih.govreachmd.comemjreviews.comsciencedaily.com

Studies have shown that certain skin bacteria can actively metabolize cis-urocanic acid. news-medical.netreachmd.comemjreviews.comsciencedaily.commicrobiota-ism.com This metabolism is facilitated by the enzyme urocanase, which is produced by specific bacterial species, including Staphylococcus epidermidis. reachmd.comemjreviews.com The metabolism of cis-urocanic acid by these bacteria can limit its availability and, consequently, reduce its immunosuppressive effects. news-medical.netreachmd.comsciencedaily.commicrobiota-ism.comearth.com

Cis-urocanic acid is known to possess potent immunomodulatory properties and is considered a key mediator of UV-induced immune suppression. news-medical.netnih.govsciencedaily.commicrobiota-ism.comearth.com It exerts its immunosuppressive effects, in part, by acting as an agonist of the 5-HT2A receptor, leading to the production of immunosuppressive cytokines like IL-10. nih.govwikipedia.org By metabolizing cis-urocanic acid, urocanase-positive bacteria fine-tune the skin's immune response to UV radiation, potentially mitigating the extent of UV-induced immunosuppression. news-medical.netsciencedaily.com This microbial activity contributes to maintaining immune balance in the skin following environmental challenges like UV exposure. news-medical.netreachmd.comearth.com

This newly uncovered role of microbial metabolism in modulating UV tolerance suggests that the skin barrier is not merely a physical shield but a metabolically active interface regulated by the microbiome. news-medical.net Understanding these microbe-host interactions could offer new perspectives on sun protection, immune-mediated skin conditions, and even phototherapy treatments. news-medical.netemjreviews.commicrobiota-ism.com

Antioxidant Activities and Interaction with Reactive Oxygen Species

This compound isomers, particularly trans-urocanic acid, have been investigated for their antioxidant properties and interactions with reactive oxygen species (ROS). UV radiation is known to induce the generation of ROS in the skin, contributing to oxidative damage, inflammation, and photoaging. taylorandfrancis.com

Trans-urocanic acid, as a major UV-absorbing chromophore in the stratum corneum, absorbs UV photons and dissipates the energy, primarily through photoisomerization to cis-urocanic acid. acs.orgmdpi.com This process is thought to offer a degree of protection to other cellular components like DNA and proteins from direct UV damage. taylorandfrancis.commdpi.com

While trans-urocanic acid's primary protective mechanism against UV appears to be energy dissipation through isomerization, studies have also explored its capacity to interact with free radicals. Research indicates that both cis and trans isomers of this compound can act as mild peroxyl radical scavengers. nih.gov However, their efficiency in scavenging peroxyl radicals is reported to be significantly lower compared to potent antioxidants like Trolox. nih.gov For instance, trans-urocanic acid was found to be nearly 400 times less efficient than Trolox in protecting against peroxyl radical-promoted bleaching of phycocyanin in one study. nih.gov Competitive experiments have also suggested that the cis isomer is slightly less efficient at trapping peroxyl radicals than the trans isomer. nih.gov

Despite being mild scavengers, the relatively high concentrations of trans-urocanic acid present in the skin suggest that its ability to trap peroxyl radicals could still contribute to protecting the tissue from ROS-mediated processes. nih.gov Furthermore, both isomers, with the cis isomer showing particular efficacy, have demonstrated the ability to protect LDL from Cu(II)-induced oxidation, indicating a potential role in inhibiting lipid peroxidation. nih.gov

Beyond direct radical scavenging, cis-urocanic acid has been shown to generate intracellular ROS in human keratinocytes in a dose-dependent manner. nih.gov This ROS generation appears to be involved in signaling pathways that lead to the release of prostaglandin (B15479496) E2 (PGE2) and can induce apoptotic cell death. nih.gov The natural antioxidant α-tocopherol has been shown to reduce this cis-urocanic acid-induced ROS generation, PGE2 release, and apoptosis in keratinocytes. nih.gov This suggests a complex interaction where cis-urocanic acid can both be a source of ROS-mediated signaling and potentially interact with ROS itself.

The involvement of this compound in histidine metabolism also indirectly links it to antioxidant defense. Histidine can be converted to this compound, which is further metabolized to glutamate (B1630785), a precursor for the potent antioxidant glutathione (B108866). taylorandfrancis.com Imbalances in histidine metabolism, potentially indicated by increased levels of histidine and this compound, might suggest a disruption in normal physiological defense processes, including the scavenging of reactive oxygen species. taylorandfrancis.com

Pathobiological Implications and Disease Associations of Urocanic Acid

Urocanic Acid in Dermal Pathologies

UCA's presence and UV-induced isomerization in the skin contribute to several dermatological conditions.

Mechanisms in Cutaneous Carcinogenesis and Tumor Immunosurveillance Evasion

UV radiation is a primary inducer of skin cancer, not only through direct DNA damage but also by suppressing the immune system aai.orgresearchgate.net. Cis-UCA is recognized as a significant mediator of UV-induced immunosuppression, playing a role in inhibiting tumor immunity aai.orgresearchgate.net. This immunosuppressive effect of cis-UCA is linked to its interaction with the 5-HT2A receptor researchgate.netwikipedia.org. Blocking this receptor has been shown to reduce cis-UCA-mediated photocarcinogenesis wikipedia.org.

Cis-UCA can inhibit the ability of Langerhans cells (LCs), key antigen-presenting cells in the skin, to present tumor antigens, thereby impairing both primary and secondary tumor immune responses aai.org. Studies have shown that treatment with interleukin-12 (B1171171) (IL-12), an immunomodulatory cytokine, can counteract the immunosuppressive effects of cis-UCA on antigen presentation by LCs and protect against cis-UCA-induced suppression of contact hypersensitivity responses aai.org. Furthermore, in a photocarcinogenesis model in mice, treatment with a neutralizing antibody against cis-UCA resulted in a significantly reduced tumor incidence, highlighting the critical role of cis-UCA in the development of UV-induced skin cancer and suggesting counteracting cis-UCA as a potential strategy for prevention aai.orgresearchgate.net.

Involvement in Inflammatory Skin Conditions (e.g., Atopic Dermatitis, Urticaria)

Cis-UCA has been associated with inflammatory skin disorders such as atopic dermatitis (AD) and urticaria researchgate.netuitm.edu.my. Increased levels of cis-UCA following UV exposure may exacerbate AD symptoms in some individuals by affecting the systemic immune response uitm.edu.my. While cis-UCA generally has immunosuppressive effects, it can potentially act as a pro-inflammatory factor under specific conditions uitm.edu.my. Filaggrin deficiency, often observed in AD patients, can lead to reduced levels of trans-UCA, potentially disrupting the skin barrier uitm.edu.myexplorationpub.com. However, altered cis-UCA activity in such cases could further contribute to barrier dysfunction uitm.edu.my.

In urticaria, particularly chronic idiopathic urticaria (CIU), an increased ratio of cis- to trans-UCA has been observed in the epidermis, which is postulated to enhance mast cell degranulation medscape.com. Cis-UCA has been reported as a potent inducer of prostaglandins (B1171923) and cytokines like TNF-α, IL-6, and IL-8, which are involved in cutaneous inflammation nih.gov. While cis-UCA might have therapeutic potential in AD, its effects on immune cells could potentially exacerbate urticaria uitm.edu.my.

Systemic Disease Associations

Beyond cutaneous effects, this compound has been linked to systemic conditions.

Contribution to Autoimmune and Chronic Inflammatory Disorders (e.g., Multiple Sclerosis, Inflammatory Bowel Disease)

Cis-UCA has been associated with systemic diseases, including multiple sclerosis (MS) researchgate.net. Epidemiological evidence suggests a potential protective role of UV radiation in several autoimmune disorders, including MS and inflammatory bowel disease (IBD), with an inverse correlation observed between the geographical distribution of these diseases and UV exposure nih.govfrontiersin.orgplos.org.

Studies in experimental autoimmune encephalomyelitis (EAE), a model for MS, have shown that UVB radiation can reduce disease incidence, accompanied by an increase in skin cis-UCA levels frontiersin.org. However, increasing skin cis-UCA levels independently of UVB did not affect disease onset or progression in this model, suggesting a complex interplay of factors frontiersin.org.

In the context of IBD, administration of cis-UCA has shown effectiveness in attenuating colitis in chemically-induced mouse models, indicating that pathways initiated by UV exposure in the skin can influence inflammation at distant sites like the gut nih.govplos.org. UCA derivatives have also demonstrated anti-inflammatory activity in both ex vivo and in vivo models of IBD, reducing pro-inflammatory cytokines and the area of inflammation nih.gov.

Role in Ocular Surface Conditions and Retinal Health

Cis-UCA has shown potential in the context of ocular health. It has demonstrated cytoprotective effects on ocular epithelial cells, suppressing inflammatory responses and reversing UVB stress-induced loss of cell viability termedia.pl. Preclinical studies using rabbit models of ocular inflammation suggested the potential of cis-UCA ophthalmic solutions for treating inflammatory eye conditions termedia.pl.

This compound in Host-Parasite Interactions

This compound plays a role in the interaction between hosts and certain parasites, particularly skin-penetrating nematodes. Research has identified this compound as a major chemoattractant for the infective larvae of Strongyloides stercoralis, a parasitic nematode that infects humans and other mammals upenn.eduresearchgate.netpnas.orgnih.gov. UCA is abundant in mammalian skin and skin secretions, suggesting it serves as a specific cue for these parasites to locate their hosts pnas.orgnih.gov.

Studies have shown that the infective larvae of S. stercoralis are strongly attracted to mammalian skin extracts, and this compound is the active component responsible for this attraction pnas.orgnih.gov. The chemoattractant activity of this compound can be suppressed by divalent metal ions such as calcium, magnesium, and manganese, suggesting a potential strategy for preventing infection upenn.edupnas.orgnih.gov. These metals have been shown to reduce the response of larvae to this compound in a dose-dependent manner pnas.org.

Advanced Methodologies for Urocanic Acid Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatographic methods are fundamental for separating and quantifying the trans and cis isomers of urocanic acid, which is essential for studying their distinct biological activities. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry or Ultraviolet Detection

HPLC is the most extensively investigated technique for UCA analysis, offering advantages for non-invasive in vivo analysis. researchgate.netnih.gov It is commonly coupled with either mass spectrometry (MS) or ultraviolet (UV) detectors. researchgate.netnih.gov MS detection provides high sensitivity, very low detection limits, and accurate identification, making it particularly valuable for clinical investigations. researchgate.netnih.gov UV detection is also widely used, typically at wavelengths around 264-276 nm, where UCA isomers exhibit strong absorbance. researchgate.netnih.govresearchgate.net

Various HPLC methods have been developed for separating UCA isomers in different samples, including human skin, urine, and fish samples. researchgate.netnih.govresearchgate.netescholarship.orguva.nl For instance, a reversed-phase HPLC method using a C18 column with a mobile phase of sodium perchlorate (B79767) and acetonitrile (B52724) has been shown to provide good separation of isomers in cosmetic emulsions. researchgate.net Another method utilized a Cyclobond I™ 2000 β-Cyclodextrin column with a phosphate (B84403) buffer-acetonitrile mobile phase for separating isomers extracted from human skin. researchgate.net

HPLC-UV has been successfully applied to quantify cis- and trans-UCA in human urine, with detection limits as low as 45 pmol for cis-UCA and 25 pmol for trans-UCA. uva.nl The method demonstrated linearity over a range of 45 pmol to 2.5 nmol for both isomers. uva.nl

Data from HPLC-UV analysis of this compound isomers in human urine of non-irradiated volunteers:

| Isomer | Detection Limit (pmol) | Linear Range (pmol - nmol) |

| cis-UCA | 45 | 45 - 2.5 |

| trans-UCA | 25 | 45 - 2.5 |

HPLC coupled with MS (HPLC-MS or LC-MS) is a powerful tool for comprehensive metabolomic analysis, including the detection of UCA. researchgate.netnih.gov LC-MS-based approaches have been used to analyze metabolic profiles in plasma and urine following UV radiation exposure, where changes in UCA levels are of interest due to its role as a sunlight protectant. nih.gov Hydrophilic interaction ultra performance liquid chromatography (HILIC-UPLC) coupled with time-of-flight mass spectrometry (TOF-MS) has also been explored for urinary metabolic profiling, showing improved retention of polar analytes like this compound compared to reversed-phase methods. nih.gov

Gas Chromatography Approaches for Metabolite Analysis

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is utilized in metabolomic studies to analyze a wide range of metabolites, including this compound, in various biological samples. researchgate.netscielo.brscielo.brekb.eg GC-MS offers advantages such as good sensitivity, high resolution, and reproducibility for metabolomic analysis of damaged skin. scielo.brscielo.br This technique can provide insights into biochemical alterations in the skin resulting from environmental exposures. scielo.brscielo.br

GC-MS based metabolomic analysis has identified cis- and trans-urocanic acid as metabolites altered in photoexposed skin. scielo.brscielo.br Studies using GC-MS have shown that chronic UVB exposure can lead to dramatic changes in the levels of cis-UCA. scielo.br UCA, being a deamination product of histidine, is related to oxidative damage and acts as a scavenger of reactive oxygen species. nih.gov GC-MS has been applied in studies exploring the pathogenesis of conditions like osteoarthritis, where this compound was identified as a potential biomarker related to amino acid metabolism. nih.gov

High-Performance Capillary Electrophoresis

High-Performance Capillary Electrophoresis (HPCE) is another analytical technique employed for the determination of this compound isomers, particularly in human skin samples. researchgate.netumaryland.edunih.gov HPCE allows for the separation and measurement of histidine and this compound isomers in skin eluates. nih.gov Studies have shown good correlation between results obtained by HPCE and HPLC for the quantification of histidine, trans- and cis-urocanic acid in skin samples. nih.gov

An HPCE method using a fused-silica column and a sodium phosphate buffer has achieved baseline separation of histidine, histamine (B1213489), 1-methylhistamine, and cis- and trans-urocanic acid. nih.gov The detection limit for this compound isomers using HPCE was reported to be 5 x 10⁻⁷ M at a wavelength of 267 nm. nih.gov

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques provide valuable non-invasive and real-time methods for studying this compound, especially in the context of its presence and photoisomerization in the skin. researchgate.netnih.gov

Confocal Raman Spectroscopy for In Vivo and Real-time Analysis

Confocal Raman spectroscopy is a powerful non-invasive technique that enables the in vivo and real-time analysis of the biochemical composition of the skin at different depth profiles. researchgate.netnih.govnih.govscielo.brresearchgate.netscite.aiscielo.br This method is particularly useful for determining the concentration profiles of various skin constituents, including this compound. nih.govscielo.brresearchgate.netscite.aiscielo.br

Confocal Raman spectroscopy has been successfully applied to quantitatively analyze this compound in human facial skin. scielo.brresearchgate.netscielo.br It can identify changes in the biochemical composition of the superficial layers of the epidermis. scielo.brresearchgate.netscielo.br For example, studies have shown that confocal Raman spectroscopy can detect an increase in this compound concentration in the stratum corneum after the use of certain cosmetic products. scielo.brresearchgate.netscielo.br One study reported a 38.5% increase in this compound in the stratum corneum after 30 days of continuous cosmetic use. scielo.brresearchgate.netscielo.br

Confocal Raman spectroscopy allows for the evaluation of cis- and trans-UCA levels in the stratum corneum in vivo. acs.org It can be used to assess UV damage by calculating the amount of trans-UCA and including cis-UCA in the fitting algorithm. acs.org The results obtained by Raman spectroscopy for the amounts of cis- and trans-UCA after UV exposure have been confirmed by HPLC analysis of stratum corneum samples. acs.org This demonstrates the capability of confocal Raman spectroscopy to measure cis- and trans-UCA levels in vivo and evaluate the protective capacity of sunscreens. acs.org

Detailed research findings using Confocal Raman Spectroscopy:

| Analyte | Skin Layer | Change Observed | Percentage Change |

| This compound | Stratum Corneum | Increase | 38.5% |

Note: Data based on a study involving 30 days of continuous cosmetic use. scielo.brresearchgate.netscielo.br

Ultraviolet-Visible Spectroscopy in Photochemical and Photobiological Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the photochemical and photobiological properties of this compound, particularly its absorption of UV radiation and subsequent photoisomerization. scispace.comrsc.orgrsc.orgpnas.orgresearchgate.netphotobiology.comnih.govpnas.org this compound is a strong absorber in the UV-A and UV-B regions of the electromagnetic spectrum (280-400 nm). rsc.orgrsc.org The absorption spectrum of trans-urocanic acid is broad and structureless, masking the complex wavelength-dependent photochemistry. pnas.orgphotobiology.comnih.govpnas.org

UV-Vis spectroscopy is used to investigate the wavelength-dependent photoreactivity of trans-urocanic acid. scispace.com Studies employing steady-state spectroscopic techniques have shown that the photolysis of trans-UCA at 266 nm generates a long-lived electronically excited triplet state. scispace.com Excitation at 308 nm, in the tail of the absorption spectrum, does not lead to triplet state formation but instead results in isomerization. scispace.com

UV-Vis absorption spectroscopy is also used in photostability studies to monitor changes in this compound and its derivatives under the influence of radiation. rsc.org Comparison of spectra obtained for cis isomers and theoretically predicted UV-Vis spectra helps in understanding the photochemical transformations. rsc.org These studies have shown that photoisomerization is predominantly responsible for the observed changes upon irradiation. rsc.org

Time-resolved spectroscopic techniques, such as femtosecond transient electronic absorption spectroscopy (TEAS), are employed to determine the excited-state dynamics and decay pathways of this compound and its derivatives upon excitation. rsc.org These studies provide fundamental insights into the ultrafast photodynamics and how minor molecular adjustments can influence excited state behavior. acs.orgrsc.org

UV-Vis spectroscopy is crucial for determining the action spectra for the trans to cis photoisomerization of this compound. nih.gov Studies have shown that the action spectra for this photoisomerization in vitro and in mouse skin are very similar, with maximal effectiveness at 300-315 nm. nih.gov This demonstrates that UV-A II radiation (320-340 nm) is efficient at UCA photoisomerization. nih.gov

Computational Approaches in this compound Photochemistry and Dynamics

Computational chemistry plays a crucial role in understanding the photochemical behavior and dynamics of this compound, particularly its photoisomerization from the trans to the cis form upon UV absorption. These methods provide insights into the electronic structure, excited states, and the pathways of energy dissipation.

Ab Initio and Molecular Orbital Calculations for Electronic Structure

Ab initio and molecular orbital calculations are fundamental tools used to determine the electronic structure of this compound isomers and tautomers. These calculations help in understanding the distribution of electrons within the molecule and predicting its spectroscopic properties and reactivity. Studies have employed methods such as time-dependent density functional theory (TD-DFT), CASSCF, and CASPT2 to investigate the vertical absorption spectra and identify candidate states involved in the photochemistry at different wavelengths. diva-portal.orgmpg.de For instance, calculations have been performed on different rotameric forms of both neutral (E)- and (Z)-urocanic acid tautomers to understand their vertical singlet excitation energies and explore excited-state reaction paths. nih.gov Theoretical studies have also investigated the low-lying singlet and triplet states of anionic and protonated forms of this compound using methods like multiconfiguration second-order perturbation theory (MS-CASPT2). acs.org These calculations can reveal the character of excited states (e.g., ππ* or nπ*) and their relative energies, which are crucial for understanding the initial steps of photoexcitation. nih.govacs.org

Non-Adiabatic Dynamics Simulations of Excited States

Non-adiabatic dynamics simulations are essential for studying the ultrafast processes that occur after this compound absorbs UV light, particularly the transitions between different electronic states and the subsequent molecular rearrangements, such as photoisomerization. These simulations track the motion of atoms on multiple potential energy surfaces simultaneously, accounting for the coupling between electronic and nuclear motion. osti.govbarbatti.org Surface hopping dynamics simulations, often combined with semiempirical or ab initio methods, have been used to simulate the dynamics of photoexcited this compound. osti.govbarbatti.orgaip.org These simulations have provided insights into the sub-picosecond excited-state lifetimes of both trans and cis isomers, which are attributed to ultrafast radiationless deactivation driven by E↔Z photoisomerization. barbatti.org Non-adiabatic dynamics studies have explored different decay channels following excitation to specific electronic states, such as the S2 state, revealing mechanisms involving conical intersections that lead back to the ground state or transition to lower excited states. aip.orgnih.gov These computational approaches help to explain experimental observations, such as the unusual dependence of the quantum yield for E→Z photoisomerization on the excitation wavelength. nih.govnih.govacs.org

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo models provide controlled environments to study the biological effects of this compound on cells and tissues, allowing for detailed mechanistic investigations without the complexity of a whole organism.

Primary Cell Culture Models and Immortalized Cell Lines in Immunological Studies

Primary cell cultures, particularly primary human keratinocytes, and immortalized cell lines are widely used to investigate the immunological effects of this compound, especially the cis isomer. These models allow researchers to study the direct impact of c-UCA on cell behavior, gene expression, and the production of immunomodulatory mediators. Studies using primary human keratinocytes have shown that c-UCA can initiate changes in gene transcription and increase the synthesis of cytokines and prostaglandins (B1171923), such as PGE2, TNF-alpha, and IL-6. nih.gov Immortalized cell lines, such as HaCaT keratinocytes, are also utilized, although their differentiation can sometimes be abnormal compared to primary cells. tandfonline.comresearchgate.net These cell culture models are valuable for exploring the molecular mechanisms underlying c-UCA-induced immunosuppression, including the activation of pathways like NF-kappaB. nih.gov

Tissue Explant and Organ Culture Methodologies for Inflammatory Research

Tissue explant and organ culture methodologies involve maintaining excised tissues or organs in a controlled laboratory environment. These systems preserve the complex cellular architecture and interactions present in native tissue, offering a more physiologically relevant model than dissociated cell cultures. Skin explants have been used to study the effects of this compound and its derivatives on inflammation and barrier function. oup.comscirp.org For example, inflamed colonic tissue from patients with inflammatory bowel disease has been used in ex vivo models to test the anti-inflammatory activity of this compound derivatives, measuring changes in proinflammatory cytokines like IL-6 and IL-8, and anti-inflammatory cytokines like IL-10. nih.govnih.gov The presence of this compound in the culture medium of skin explants can also serve as a marker of tissue degradation. oup.com These methodologies are valuable for assessing the direct effects of compounds on tissue-level responses and can complement in vivo studies. nih.govnih.govresearchgate.net

Preclinical In Vivo Animal Models

Preclinical in vivo animal models are indispensable for studying the systemic effects of this compound and its role in complex biological processes, such as photoimmunosuppression and inflammation, within a living system. Mouse models, particularly those with modified this compound metabolism, have been instrumental in demonstrating the link between c-UCA and UVB-induced suppression of cell-mediated immunity. nih.govtaylorandfrancis.com Studies in rats have also been used to investigate the immunomodulating effects of c-UCA. nih.govnih.gov Animal models allow for the assessment of how this compound affects immune responses to various antigens and infections. nih.gov Furthermore, in vivo models, such as chemically-induced colitis models in mice, have been used to evaluate the anti-inflammatory potential of this compound derivatives, assessing outcomes like weight loss, histological changes, and cytokine expression in tissues. nih.govnih.govplos.org These studies provide crucial evidence for the biological activities of this compound and its derivatives in a complex physiological setting.

Rodent Models for Investigating Ultraviolet Radiation-Induced Immunosuppression

Rodent models, primarily mice, have been extensively used to study the immunosuppressive effects of ultraviolet radiation (UVR), a process significantly mediated by this compound. Trans-urocanic acid (trans-UCA), abundant in the stratum corneum, photoisomerizes to cis-urocanic acid (cis-UCA) upon UVR exposure, particularly UVB. wikipedia.orgresearchgate.nettandfonline.com This cis isomer is considered a key initiator of the systemic immunosuppression that follows UV irradiation. tandfonline.commedicaljournals.seaai.org

Studies in mice have demonstrated that cis-UCA can suppress contact hypersensitivity (CHS) and delayed-type hypersensitivity (DTH) reactions, which are indicators of cell-mediated immunity. tandfonline.commedicaljournals.seaai.org For instance, topical application of cis-UCA has been shown to suppress both the induction and elicitation phases of CHS in BALB/c mice. medicaljournals.se Research using contact hypersensitivity models in mice indicated that cis-UCA might function by inducing the synthesis of TNF-α from keratinocytes or Langerhans' cells, although other studies have not consistently confirmed this. nih.gov

Furthermore, experiments involving the administration of cis-UCA have shown effectiveness in down-regulating hypersensitivity reactions and decreasing the presentation of tumor antigens by Langerhans cells. plos.org This immunosuppressive effect is thought to contribute to increased skin cancer risk by weakening immune surveillance. bioengineer.org

Rodent models with altered this compound levels have also provided insights. Histidase-deficient mice, having significantly lower cutaneous UCA, exhibit limited UVB-induced suppression of CHS, whereas mice fed a histidine-rich diet, leading to increased cutaneous UCA, show more severe UVB-induced CHS suppression. nih.gov

Data from studies investigating the protective effects of topical antioxidants against UV-induced immunosuppression in mice have also shed light on cis-UCA's role. While antioxidants like vitamins C and E prevented UV-induced suppression of the contact hypersensitivity response, their protective effect against cis-urocanic acid-induced immunosuppression was less efficient than against UV itself. nih.gov

Animal Models of Inflammatory and Autoimmune Conditions

Beyond UVR-induced immunosuppression, animal models have been employed to explore the potential roles of this compound in inflammatory and autoimmune diseases. Cis-urocanic acid has been suggested to exhibit anti-inflammatory effects in the intestinal, bladder, and eye tissues of rodents. researchgate.net

Studies using chemically-induced colitis models, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, have investigated the effects of administering cis-UCA. plos.orgnih.gov Research has demonstrated that subcutaneous injection of cis-UCA can attenuate acute colonic disease in this model, evidenced by reduced weight loss and attenuated changes in colon weight/length ratio. plos.orgnih.gov This protective effect was associated with decreased colonic expression of the chemokine CXCL1 and increased expression of IL-17A, along with a preservation of splenic CD4+CD25+FoxP3+ T-regulatory cells. plos.orgnih.gov These findings suggest that pathways initiated by UVR exposure to the skin, involving cis-UCA, can influence inflammation at distant sites like the intestine. plos.orgnih.gov

Interactive Table 1: Effects of cis-UCA in DSS-Induced Colitis in Mice

| Parameter | Control (Vehicle) | cis-UCA (50 µg) | Significance (vs. Control) |

| Colonic Weight/Length | Increased | Attenuated | p < 0.05 |

| Colonic CXCL1 Expression | Increased | Reduced | Not specified in abstract |

| Colonic IL-17A Expression | Not specified | Increased | Not specified in abstract |

| Splenic T-reg Cells | Not specified | Preserved | Not specified in abstract |

In the context of autoimmune diseases, experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, has been used to study the impact of this compound. nih.gov While UVB exposure confers resistance against EAE and increases skin cis-UCA levels, increasing skin cis-UCA levels independently of UVB exposure did not alter disease onset or progression in one study. nih.gov This suggests that while cis-UCA is a key mediator in UVR-induced immunosuppression, its role in complex autoimmune diseases like EAE might be more nuanced or dependent on other UV-induced factors. nih.gov

Microbiome-Focused Animal Models (e.g., Gnotobiotic Models)

Recent research has highlighted the intriguing interplay between this compound and the skin microbiome, utilizing advanced methodologies like gnotobiotic mouse models. Gnotobiotic models, where the microbial populations are precisely defined or absent, allow for controlled investigation into the influence of specific microbes on host physiology. bioengineer.orgvitabasix.com

Studies employing gnotobiotic mouse models, in combination with microbiome sequencing and immunological assays, have revealed that certain skin bacteria can metabolize cis-urocanic acid using the enzyme urocanase. bioengineer.orgvitabasix.comtechexplorist.comeurekalert.orgnews.am This metabolic activity by bacteria limits the ability of cis-UCA to inhibit immune responses, effectively fine-tuning the skin's response to UV radiation. bioengineer.orgtechexplorist.comeurekalert.orgnews.am

This discovery challenges the traditional view of the skin barrier as merely a structural shield, proposing it instead as a metabolically active and microbially regulated interface. bioengineer.orgtechexplorist.com The use of gnotobiotic models has been crucial in establishing a causal link between the metabolism of cis-urocanic acid by specific bacteria and the modulation of skin immune responses. bioengineer.org This indicates a novel pathway where microbial metabolism contributes to preserving immune function despite UV exposure. bioengineer.org

The research points to a fascinating competition occurring in the stratum corneum involving sunscreens, cis-urocanic acid, and the skin microbiota, all interacting to shape the skin's protection from the sun. techexplorist.comeurekalert.orgnews.am

Emerging Research Frontiers and Translational Perspectives of Urocanic Acid

Urocanic Acid as a Biomarker in Biological Fluids and Tissues for Physiological and Pathological States

This compound levels in various biological fluids and tissues are being investigated as potential biomarkers for a range of physiological and pathological conditions. Trans-UCA is synthesized in the skin, liver, and brain, and its levels in these tissues, as well as in urine and feces, may reflect certain physiological processes and serve as disease biomarkers. nih.gov

Research suggests that alterations in this compound metabolism or concentration can be indicative of disease states. For instance, in patients with histidinemia, an inborn error of histidine metabolism, the conversion of histidine to this compound is interrupted, leading to an accumulation of histidine in blood and cerebrospinal fluid and an absence of this compound in perspiration. taylorandfrancis.com

Studies utilizing metabolomics approaches have explored this compound as a potential biomarker in various contexts. For example, metabolomic analyses of body fluids have included this compound in investigations aiming to identify biomarkers associated with physiological or pathological states. oup.comoup.com Elevated levels of this compound have been observed in participants with sustained unresponsiveness to oral immunotherapy for food allergy, suggesting its potential immunomodulatory role in T-cell subsets and as a marker for tolerance in immunotherapy. researchgate.net Additionally, this compound has shown negative correlations with markers of oxidative stress, autophagy, and apoptosis in the context of hyperuricemia-induced renal injury, indicating its potential as a protective metabolite and biomarker in this condition. nih.gov

This compound is also a component of the natural moisturizing factor (NMF) in the stratum corneum, contributing to skin hydration and maintaining its acidic pH. nih.govnih.gov Decreased epidermal levels of UCA have been associated with a less regulated skin pH and increased severity in conditions like atopic dermatitis. taylorandfrancis.com This suggests that UCA levels in the skin could serve as a biomarker for skin barrier function and certain dermatological conditions.

Development of this compound-Derived Therapeutic Candidates and Analogues

The diverse biological activities of this compound, particularly those of its cis isomer, have spurred interest in the development of this compound-derived compounds as potential therapeutic agents. Both isomers of UCA are considered to have therapeutic potential for a range of disorders. nih.gov

Cis-UCA has demonstrated immunomodulatory properties, which are linked to various cutaneous diseases and even systemic conditions like multiple sclerosis. nih.gov This has led to the exploration of cis-UCA and its derivatives for therapeutic applications. For example, cis-UCA is thought to improve the skin barrier function by suppressing inflammation and restoring pH, and a 5% cis-UCA emulsion cream has shown promise in decreasing transepidermal water loss and erythema in patients with mild-to-moderate atopic dermatitis. taylorandfrancis.com

Furthermore, this compound derivatives are being tested for their anti-inflammatory activity, particularly in the context of inflammatory bowel disease (IBD). Studies using ex vivo models of inflamed colonic tissue have shown that this compound derivatives can decrease pro-inflammatory cytokines (IL-6 and IL-8) and increase the anti-inflammatory cytokine IL-10, suggesting their potential as low-risk anti-inflammatory drug candidates. nih.gov In vivo studies using experimental mouse models of DSS-induced colonic epithelial damage have also confirmed the anti-inflammatory effects of UCA derivatives. nih.gov

Beyond its immunomodulatory roles, trans-urocanic acid has been investigated for its potential as an excipient in drug formulations. Its pH buffering properties and low solubility have been explored to enhance the stability of certain drugs, such as tenofovir (B777) alafenamide (TAF), for long-acting applications like injectable or implantable pre-exposure prophylaxis (PrEP) for HIV. nih.gov This highlights the potential of UCA and its derivatives not only as active therapeutic agents but also as valuable components in drug delivery systems.

Despite the historical concern regarding the health risks associated with cis-UCA in artificial sunscreens, research is ongoing to tailor the photoactive properties of this compound and its substituted derivatives for use as safe UV filters in next-generation nature-inspired sunscreens. rsc.org

Strategies for Modulating this compound Pathways in Disease Intervention

Modulating the pathways involved in this compound synthesis, metabolism, and isomerization presents potential strategies for disease intervention. The primary enzyme responsible for trans-UCA synthesis is histidase (histidine ammonia-lyase), which deaminates histidine. taylorandfrancis.comgoogle.com Altering the activity of this enzyme could impact this compound levels. For instance, a bioactive histidine ammonia (B1221849) lyase that depletes L-histidine serum levels and produces this compound as a byproduct is being explored for therapeutic uses, such as treating allergic reactions and pathologies characterized by increased histidine or histamine (B1213489) levels. google.com

The photoisomerization of trans-UCA to cis-UCA upon UV exposure is a critical regulatory step with significant biological consequences. nih.govtaylorandfrancis.comwikipedia.org Strategies aimed at influencing this isomerization, such as using specific wavelengths of UV light or developing compounds that mimic or block the effects of cis-UCA, could have therapeutic benefits. Cis-UCA is suspected of involvement in skin cancer development due to its immunosuppressive properties, which are mediated, in part, through action as an agonist of the 5-HT2A receptor. wikipedia.org Blocking this receptor has been shown to reduce cis-UCA mediated photocarcinogenesis. wikipedia.org However, the immunomodulatory effects of cis-UCA are complex and involve other pathways, and at low levels, it can exhibit anti-inflammatory actions. wikipedia.org

Beyond direct modulation of UCA synthesis or isomerization, interventions targeting related metabolic pathways or downstream effects of UCA could also be relevant. For example, this compound is eventually converted into glutamate (B1630785), which can then be converted into the antioxidant glutathione (B108866). taylorandfrancis.com Strategies that influence the conversion of UCA to glutamate or the subsequent synthesis of glutathione might have implications for conditions related to oxidative stress.

Furthermore, the role of this compound as a component of NMF and its contribution to skin barrier function suggest that interventions aimed at restoring or enhancing UCA levels in the skin could be beneficial for dermatological conditions characterized by impaired barrier function. taylorandfrancis.comnih.gov

Interdisciplinary Research Integrating Omics Technologies with this compound Studies

The complexity of this compound's roles in health and disease necessitates interdisciplinary research approaches, with a significant emphasis on integrating various omics technologies. Metabolomics, in particular, plays a crucial role in identifying and quantifying this compound and its related metabolites in biological samples, providing insights into metabolic pathways and potential biomarkers. oup.comresearchgate.netnih.govmdpi.com

Integrating metabolomics with other omics technologies, such as genomics, transcriptomics, and proteomics, allows for a more comprehensive understanding of the biological systems involving this compound. For instance, combining metabolomics with transcriptomics can help elucidate the relationship between metabolite levels and gene expression, revealing how this compound metabolism is regulated and how it impacts cellular processes. oup.com

The application of multi-omics approaches is particularly valuable in studying complex conditions where this compound is implicated, such as atopic dermatitis and other inflammatory diseases. nih.govtaylorandfrancis.comnih.govnih.gova-star.edu.sg Integrating clinical, omics, and imaging data can help map disease pathogenesis and identify novel therapeutic targets or biomarkers related to this compound pathways. a-star.edu.sg

Machine learning approaches are increasingly being employed to integrate complex multi-omics data, including metabolic profiling and microbiome sequencing, to identify complex patterns, predict disease risk, and evaluate therapeutic responses related to this compound. mdpi.com This integration allows for a more holistic view of how this compound interacts with the microbiome and other metabolic pathways in influencing health and disease. nih.govmdpi.com

Research integrating omics technologies with this compound studies is providing novel insights into its involvement in various physiological and pathological processes, from skin health and UV response to immune modulation and neurological functions. nih.govtaylorandfrancis.comwikipedia.orgresearchgate.netnih.govnih.govnih.govoup.comresearchgate.net This interdisciplinary approach is crucial for unlocking the full translational potential of this compound research.

Q & A

Q. What are the primary biological roles of urocanic acid (UA) in mammalian skin, and what experimental approaches are used to study its UV absorption and immunosuppressive properties?

UA functions as a natural UV filter and immunomodulator. Methodologically, UV-visible spectroscopy quantifies its UV absorption profile, while in vitro T-cell suppression assays and murine models evaluate immunosuppressive effects. Differentiation between cis- and trans-UA isomers is critical, achieved via HPLC or NMR .

Q. What analytical techniques are considered standard for quantifying UA isomers in biological samples?

Reversed-phase HPLC with UV detection (λ = 260–280 nm) is widely used for isomer separation. Mass spectrometry (LC-MS/MS) enhances sensitivity for low-concentration samples. For structural confirmation, FTIR and high-resolution rotational spectroscopy validate conformational states .